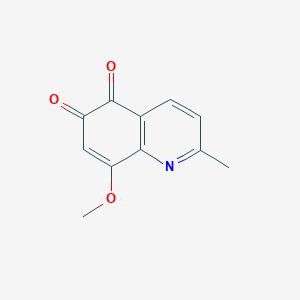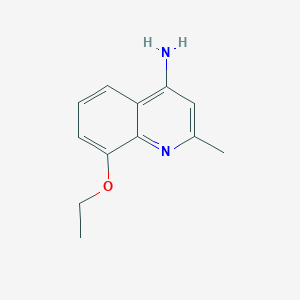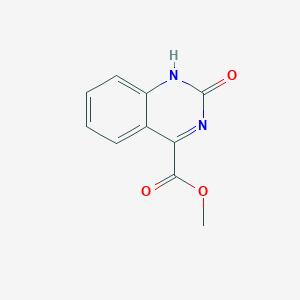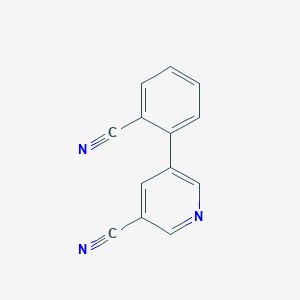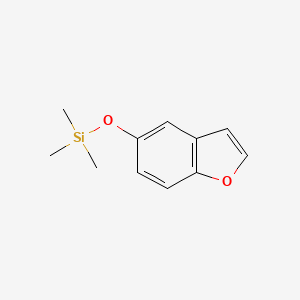![molecular formula C12H19N3 B11895235 1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ciclohexil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones en química medicinal. La estructura de 1-Ciclohexil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina consiste en un anillo de pirazol fusionado con un anillo de piridina, con un grupo ciclohexilo unido al anillo de pirazol.
Métodos De Preparación
La síntesis de 1-Ciclohexil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, la reacción de 1-ciclohexil-3-aminopirazol con 2,3-dicloropiridina en presencia de una base como el carbonato de potasio puede producir el compuesto deseado. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida a temperaturas elevadas .
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
1-Ciclohexil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución.
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción del compuesto puede conducir a la formación de derivados dihidro.
Sustitución: Las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de pirazol o piridina, lo que lleva a la formación de diversos derivados.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación con permanganato de potasio puede producir un derivado cetónico, mientras que la reducción con borohidruro de sodio puede producir un derivado dihidro .
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Ha mostrado potencial como una molécula bioactiva con propiedades antibacterianas, antivirales y antifúngicas.
Medicina: Se está investigando el compuesto por su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-Ciclohexil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas cinasas, lo que lleva a la supresión de la proliferación celular en células cancerosas. Los objetivos moleculares y las vías exactas implicadas dependen del contexto biológico específico y de los derivados del compuesto que se estén estudiando .
Comparación Con Compuestos Similares
1-Ciclohexil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina se puede comparar con otros compuestos similares en la familia de las pirazolopiridinas. Algunos de estos compuestos similares incluyen:
1-(4-Metoxifenil)-7-oxo-6-(4-(2-oxopiperidin-1-il)fenil)-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina: Conocido por su potente actividad inhibitoria contra el factor Xa de la coagulación sanguínea.
Derivados de 4,5,6,7-Tetrahidro-1H-pirazolo[4,3-c]piridina: Estos compuestos se han estudiado por su actividad inhibitoria enzimática contra la cinasa c-Met y su potencial como agentes anticancerígenos.
La singularidad de 1-Ciclohexil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina radica en sus características estructurales específicas y en la presencia del grupo ciclohexilo, que puede influir en su actividad biológica y reactividad química.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-cyclohexyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C12H19N3/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15/h8,11,13H,1-7,9H2 |
Clave InChI |
UGTFINWMVYCPDD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C3=C(CCNC3)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


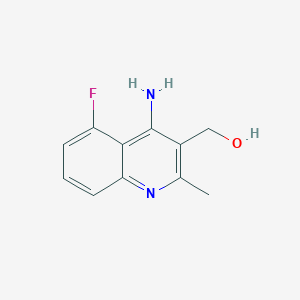


![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)


